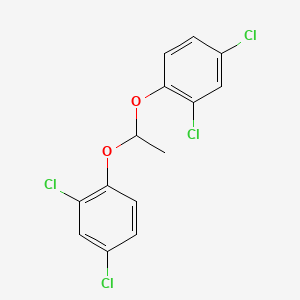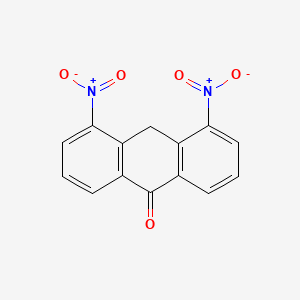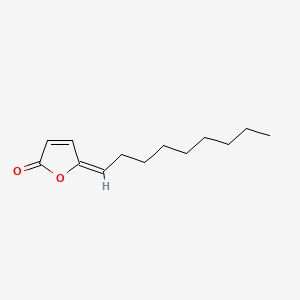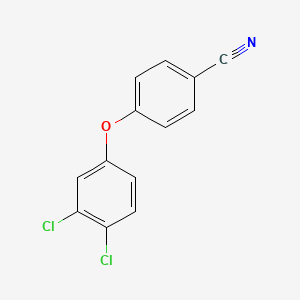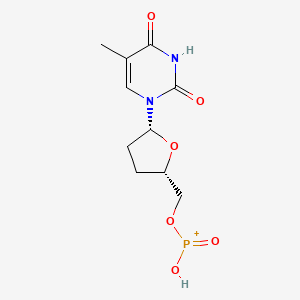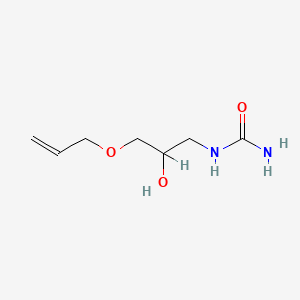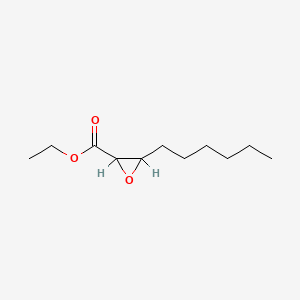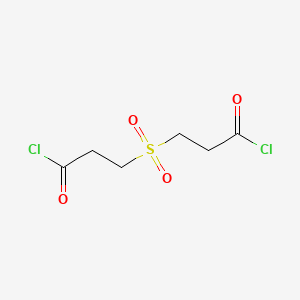
3,3'-Sulphonyldipropionyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Sulphonyldipropionyl dichloride is a chemical compound with the molecular formula C6H8Cl2O4S and a molecular weight of 247.1 g/mol . . This compound is characterized by the presence of two propionyl chloride groups attached to a sulfonyl group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulphonyldipropionyl dichloride typically involves the reaction of 3,3’-Sulfonylbis(propionic acid) with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chlorides. The general reaction scheme is as follows:
3,3’-Sulfonylbis(propionic acid)+2SOCl2→3,3’-Sulphonyldipropionyl dichloride+2HCl+SO2
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulphonyldipropionyl dichloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride is preferred due to its ability to produce gaseous by-products (HCl and SO2), which can be easily removed from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
3,3’-Sulphonyldipropionyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,3’-Sulfonylbis(propionic acid).
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used to hydrolyze the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as amides, esters, or thioesters.
Hydrolysis: The major product is 3,3’-Sulfonylbis(propionic acid).
Reduction: The major product is the corresponding sulfide derivative.
Scientific Research Applications
3,3’-Sulphonyldipropionyl dichloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is employed in the preparation of sulfonyl-containing polymers, which have applications in ion exchange membranes and fuel cells.
Analytical Chemistry: It is used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
Biological Research: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Mechanism of Action
The mechanism of action of 3,3’-Sulphonyldipropionyl dichloride involves the reactivity of its acid chloride groups. These groups can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The sulfonyl group can also participate in redox reactions, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
3,3’-Sulfonylbis(propionic acid): The parent compound from which 3,3’-Sulphonyldipropionyl dichloride is derived.
3,3’-Sulfonylbis(propionamide): A derivative formed by the reaction of 3,3’-Sulphonyldipropionyl dichloride with ammonia or amines.
3,3’-Sulfonylbis(propionic ester): A derivative formed by the reaction of 3,3’-Sulphonyldipropionyl dichloride with alcohols.
Uniqueness
3,3’-Sulphonyldipropionyl dichloride is unique due to its dual reactivity, possessing both acid chloride and sulfonyl functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
94088-94-5 |
|---|---|
Molecular Formula |
C6H8Cl2O4S |
Molecular Weight |
247.10 g/mol |
IUPAC Name |
3-(3-chloro-3-oxopropyl)sulfonylpropanoyl chloride |
InChI |
InChI=1S/C6H8Cl2O4S/c7-5(9)1-3-13(11,12)4-2-6(8)10/h1-4H2 |
InChI Key |
IGGIVQUWQUIPLQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)CCC(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


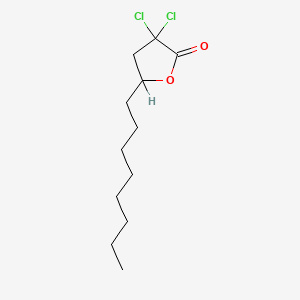


![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)
